molecular formula C29H31N3O3 B2547207 1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 1111062-79-3

1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2547207
CAS No.: 1111062-79-3
M. Wt: 469.585
InChI Key: VWSNVDKPRUSZRW-UHFFFAOYSA-N
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Description

The compound 1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a benzodiazole moiety substituted with a 2-hydroxy-3-(4-methylphenoxy)propyl chain and a 4-ethylphenyl group at the pyrrolidinone core. Key physicochemical properties include a molecular weight of 380.18 g/mol (calculated from the formula C₂₃H₂₆N₂O₄), a melting point of 243–245°C, and a low synthesis yield of 5% under the described conditions .

Properties

IUPAC Name

1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-3-21-10-12-23(13-11-21)31-17-22(16-28(31)34)29-30-26-6-4-5-7-27(26)32(29)18-24(33)19-35-25-14-8-20(2)9-15-25/h4-15,22,24,33H,3,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSNVDKPRUSZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of the benzodiazole and pyrrolidinone rings, followed by the introduction of the hydroxy and phenoxy groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Aromatic substitution reactions can occur on the benzodiazole or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key structural and pharmacological differences between the target compound and analogues from the evidence:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) α1-AR pKᵢ α2-AR pKᵢ Antiarrhythmic ED₅₀ (mg/kg, i.v.) Hypotensive Effect (Duration)
Target Compound Pyrrolidin-2-one 4-Ethylphenyl, 2-hydroxy-3-(4-methylphenoxy)propyl, benzodiazole 380.18 N/A N/A N/A N/A
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) Pyrrolidin-2-one 2-Chlorophenylpiperazine, propyl chain ~377.89 7.13 N/A N/A >1 hour (at 2.5 mg/kg)
1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18) Pyrrolidin-2-one 4-Chlorophenylpiperazine, propyl chain ~377.89 N/A 7.29 N/A >1 hour (at 2.5 mg/kg)
1-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one (10a) Pyrrolidin-2-one Phenylpiperazine, hydroxypropyl, 3-phenyl-3-n-propyl ~465.58 6.43 N/A N/A >1 hour (at 5.0 mg/kg)
1-[2-Hydroxy-3-[4-(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (8) Pyrrolidin-2-one 2-Hydroxyphenylpiperazine, hydroxypropyl ~401.47 6.71 N/A 1.9 >1 hour (at 5–10 mg/kg)

Key Observations

Structural Features and Receptor Affinity: The target compound lacks the piperazine or piperidine moieties present in high-affinity analogues (e.g., compounds 7, 18, and 10a), which are critical for α1/α2-AR binding . Instead, its benzodiazole and 4-methylphenoxy groups may prioritize interactions with other targets (e.g., ion channels or enzymes). The hydroxy group in the propyl chain (common in compounds 8 and 10a) enhances solubility and may stabilize hydrogen bonding with receptors, though this is less impactful than arylpiperazine substitutions for α-AR affinity .

Antiarrhythmic Activity :

  • Compound 8 (ED₅₀ = 1.9 mg/kg) and compound 13 (ED₅₀ = 1.0 mg/kg) demonstrate superior antiarrhythmic potency compared to the target compound, likely due to their piperazine-linked aryl groups, which improve pharmacokinetic properties and target engagement.

Hypotensive Effects: Substituted phenyl rings (e.g., 4-chloro, 2-hydroxy) in analogues correlate with prolonged hypotensive effects (>1 hour), whereas the target compound’s 4-methylphenoxy group may confer moderate vasodilation but lacks direct evidence .

Synthetic Challenges :

  • The target compound’s low yield (5%) contrasts with higher yields reported for piperazine-containing derivatives (e.g., compound 8, 60–65% yield in related syntheses ), suggesting structural complexity or instability during synthesis .

Biological Activity

Structure and Properties

The compound consists of a pyrrolidinone core linked to a benzodiazole moiety and an ethylphenyl group. Its chemical structure can be represented as follows:

C24H27N3O5\text{C}_{24}\text{H}_{27}\text{N}_{3}\text{O}_{5}
PropertyValue
Molecular Weight455.50 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
LogPNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Benzimidazole derivatives, such as the one , are known for their diverse pharmacological effects, including:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial and fungal strains.
  • Anticancer Properties : Shows potential in inhibiting tumor cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, reducing cytokine release.

Case Studies

  • Anticancer Activity :
    A study involving similar benzimidazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. The compound's ability to disrupt the mitochondrial membrane potential was a key finding.
  • Antimicrobial Effects :
    Research has shown that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, indicating effective dose ranges.
  • Anti-inflammatory Activity :
    In vitro studies indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine production

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activities. Structural modifications have been explored to improve solubility and bioavailability, which are critical for effective therapeutic use.

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